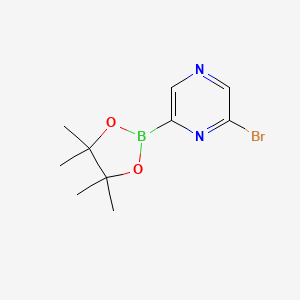
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine: is an organic compound that features both a bromine atom and a boronate ester group attached to a pyrazine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine typically involves the borylation of a bromopyrazine precursor. One common method is the palladium-catalyzed borylation reaction, where 2-bromo-6-chloropyrazine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium acetate, used in borylation reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products:
Substituted Pyrazines: Resulting from nucleophilic substitution.
Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.
科学研究应用
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: Used in the development of advanced materials, including polymers and electronic materials.
作用机制
The mechanism of action for 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine largely depends on its application. In coupling reactions, the boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura mechanism, involving the oxidative addition of the palladium catalyst, transmetalation, and reductive elimination steps .
相似化合物的比较
- 2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Uniqueness:
- Structural Features: The presence of both a bromine atom and a boronate ester group on the pyrazine ring makes it unique compared to other similar compounds.
- Reactivity: Its ability to undergo both nucleophilic substitution and Suzuki-Miyaura coupling reactions provides versatility in synthetic applications.
属性
分子式 |
C10H14BBrN2O2 |
|---|---|
分子量 |
284.95 g/mol |
IUPAC 名称 |
2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine |
InChI |
InChI=1S/C10H14BBrN2O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-6-8(12)14-7/h5-6H,1-4H3 |
InChI 键 |
QNJHXIUMNLKPAI-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




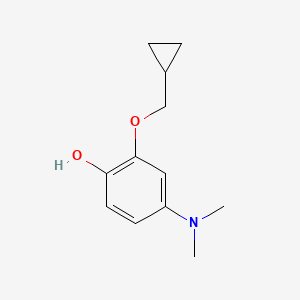
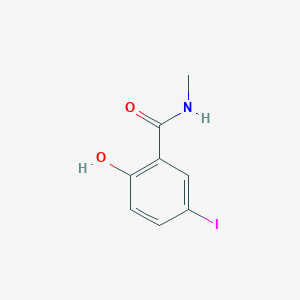

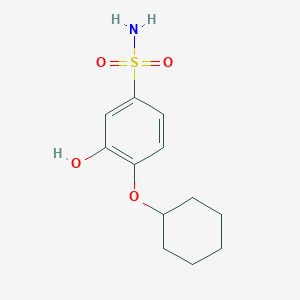
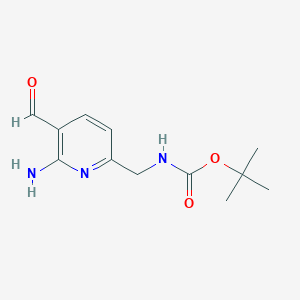
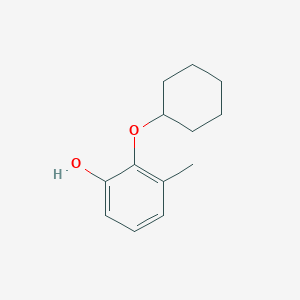
![[1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride](/img/structure/B14849875.png)
![(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14849884.png)




